molecular formula C8H7BrO B1330174 2-(4-Bromophenyl)oxirane CAS No. 32017-76-8

2-(4-Bromophenyl)oxirane

Cat. No. B1330174
CAS RN: 32017-76-8
M. Wt: 199.04 g/mol
InChI Key: NNINSLOEPXEZOZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)oxirane is a chemical compound that is part of a broader class of organic compounds known as epoxides or oxiranes. These compounds are characterized by a three-membered cyclic ether structure, which includes an oxygen atom connected to two carbon atoms. The presence of the 4-bromophenyl group suggests that this compound has a bromine atom attached to the benzene ring, which is in the para position relative to the oxirane group.

Synthesis Analysis

The synthesis of compounds related to 2-(4-Bromophenyl)oxirane involves various chemical reactions and starting materials. For instance, the synthesis of 4-vinylphenyloxirane (4VPO) is achieved through atom transfer radical polymerization (ATRP) using different initiators and catalysts to yield well-defined polymers with epoxide groups . Another related compound, 2-[6-(4-bromophenoxy)hexyl]oxirane-2-carboxylic acid, is synthesized by a multi-step process starting from 4-bromophenol and involving nucleophilic substitution and oxidation reactions . These methods demonstrate the versatility in synthesizing oxirane derivatives with various functional groups.

Molecular Structure Analysis

Chemical Reactions Analysis

Oxirane compounds are known for their participation in various chemical reactions, primarily due to the strained nature of the epoxide ring. For example, the epoxide group in 4VPO can serve as an internal reducing agent in polymerization reactions . Similarly, the synthesis of fluorinated oxirane derivatives involves nucleophilic substitution reactions, demonstrating the reactivity of the epoxide group . The chemical reactivity of these compounds is also utilized in the synthesis of radiolabeled compounds for medical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane derivatives are influenced by their molecular structure. The presence of the epoxide group contributes to the compound's reactivity, while substituents like the 4-bromophenyl group can affect properties such as polarity, boiling point, and solubility. The papers provided do not offer specific details on the physical and chemical properties of 2-(4-Bromophenyl)oxirane, but they do discuss properties of related compounds. For instance, the synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} involves optimizing reaction conditions to achieve the desired molecular weight, which is a critical physical property for polymers .

Scientific Research Applications

Synthesis of Biologically Active Compounds

2-(4-Bromophenyl)oxirane is a valuable intermediate in the synthesis of various biologically active compounds. A study demonstrated its use in the ultrasonic and solvent-free synthesis of regioselective diastereomeric adducts and heterocyclic products with antibacterial properties (El‐sayed, A., Maher, A., El Hashash, & Rizk, S., 2017).

Electrophilic Cyclization

Electrophilic cyclization involving 2-(4-Bromophenyl)oxirane is used for the preparation of compounds like 5-(4-Bromophenyl)-3-Iodo-2-(4-Methylphenyl)Furan, a process essential in chemical synthesis (Sniady, A., Morreale, M., & Dembinski, R., 2007).

Oxidative Dehydrogenations in Heterocyclic Systems

The compound plays a role in oxidative dehydrogenations to afford various heteroaromatics and heterocyclic systems (Williams, D. R., Lowder, P., Gu, Y., & Brooks, D., 1997).

Antimicrobial Additives in Oils and Fuels

2-(4-Bromophenyl)oxirane derivatives, such as trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes, are synthesized and studied for their application as antimicrobial additives in lubricating oils and fuels (Talybov, G., Akhmedova, N., & Yusubov, F., 2022).

Synthesis of 1,2-Oxastibetanes

This chemical is instrumental in the synthesis of isomeric pentacoordinate 1,2-oxastibetanes, which are important in the field of organometallic chemistry (Uchiyama, Y., Kano, N., & Kawashima, T., 2003).

Stereoselective Oxirane Formation

The compound is used in stereoselective oxirane formation, a key step in the synthesis of various chemically and biologically significant molecules (Bravo, P., Frigerio, M., Fronza, G., Soloshonok, V., Viani, F., Cavicchio, G., Fabrizi, G., & Lamba, D., 1994).

Hypoglycemic Activity of Derivatives

Derivatives of 2-(4-Bromophenyl)oxirane, like phenylalkyloxiranecarboxylic acid derivatives, have been studied for their hypoglycemic activity, indicating potential medical applications (Eistetter, K., & Wolf, H., 1982).

Antimicrobial and Insect Antifeedant Properties

Certain biphenyl keto oxiranes derived from 2-(4-Bromophenyl)oxirane exhibit antimicrobial and insect antifeedant activities, showing its relevance in agricultural and pharmaceutical sectors (Thirunarayanan, G., & Vanangamudi, G., 2016).

Safety And Hazards

“2-(4-Bromophenyl)oxirane” is classified as a flammable liquid and vapor, and it’s harmful if swallowed . It’s also toxic to aquatic life with long-lasting effects . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

2-(4-bromophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNINSLOEPXEZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953896
Record name 2-(4-Bromophenyl)oxirane
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Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)oxirane

CAS RN

32017-76-8
Record name 2-(4-Bromophenyl)oxirane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-(epoxyethyl)-
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Record name 2-(4-Bromophenyl)oxirane
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Record name 2-(4-bromophenyl)oxirane
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Synthesis routes and methods I

Procedure details

A mixture of 4-bromobenzaldehyde (intermediate 29, 25.25 g, 136 mmol), trimethylsulfonium iodide (28.71 g, 141 mmol), water (6.5 ml, 361 mmol) and potassium hydroxide (15.56 g, 277 mmol) in acetonitrile (140 ml) was warmed to 55° C. for 2.5 hours. The resulting solution was partitioned between water and diethyl ether, and the organic layer was washed with water, diluted hydrochloric acid, and brine, and dried over sodium sulfate. Crude product of 2-(4-bromo-phenyl)-oxirane (intermediate 30) was obtained by removal of organic solvent under reduced pressure, which was used for next reaction without purification.
Quantity
25.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.71 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
15.56 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

(R,R)-(−)-N,N′-Bis(3,5-di-tert-butyl-salicylidene-1,2-cyclohexane-diaminocobalt(II) (9.7 g, 0.016 mol) was dissolved in 100 mL of toluene in an open flask at 0° C. with magnetic stirring and acetic acid (9.2 mL, 0.16 mol) was added. The bath was removed and then the mixture was maintained at room temperature for 1 h with vigorous stirring. The mixture was concentrated in vacuo to a brown solid, and then the residue was put under high vacuum overnight. The brown residue was dissolved in 100 mL of THF, and to the resulting solution was added to 2-(4-bromophenyl)oxirane (400 g, 2 mol) dissolved in THF (300 mL). The reaction mixture was cooled to 0° C. and distilled water (19.8 g, 1.1 mol) was added slowly into the mixture. The resulting mixture was maintained at room temperature for 16 h with magnetic stirring, concentrated and the 1 L 5% EtOAc/Hexane was added to the residue. The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring. The insoluble solid material was filtered away (100% diol by HPLC). The filtrate was concentrated and dissolved in 1 L hexane. The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring. The insoluble solid was filtered off. The filtrate was concentrated, and put under high vacuum for 2 h to yield a brown oil (250 g, a mixture of desired product, trace amount of diol, and Co Salen catalyst).
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Co Salen
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
3,5-di-tert-butyl-salicylidene-1,2-cyclohexane diaminocobalt(II)
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
9.2 mL
Type
reactant
Reaction Step Three
Quantity
400 g
Type
reactant
Reaction Step Four
Name
Quantity
19.8 g
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)oxirane
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2-(4-Bromophenyl)oxirane
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2-(4-Bromophenyl)oxirane
Reactant of Route 6
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2-(4-Bromophenyl)oxirane

Citations

For This Compound
41
Citations
A Sniady, MS Morreale, R Dembinski - Organic Syntheses, 2003 - Wiley Online Library
5‐(4‐Bromophenyl)‐3‐iodo‐2‐(4‐methylphenyl)furan 2‐(4‐Bromophenyl)oxirane 4‐Ethynyltoluene Lithium diisopropylamide 1‐(4‐Bromophenyl)‐4‐methylphenyl)but‐3‐yn‐1‐ol …
Number of citations: 24 onlinelibrary.wiley.com
M SATO, A KOSASAYAMA… - Chemical and …, 1981 - jstage.jst.go.jp
β-Phenyl-γ-butyrolactones (IIIa-j) bearing several substituents on the phenyl ring were synthesized. Deamination of 4-amino-3-(2, 4, 6-trimethylphenyl) butyric acid (IV) with nitrous acid …
Number of citations: 13 www.jstage.jst.go.jp
A Ookawa, H Hiratsuka, K Soai - Bulletin of the Chemical Society of …, 1987 - journal.csj.jp
Mono- and gem-disubstituted epoxides were reduced to more substituted alcohols in good to high yields (73–100%) and in high regioselectivities (89–100:11–0) by sodium …
Number of citations: 31 www.journal.csj.jp
A Li, J Liu, SQ Pham, Z Li - Chemical Communications, 2013 - pubs.rsc.org
A triple mutant of P450pyr monooxygenase (P450pyrTM) catalysed the epoxidation of several para-substituted styrenes as the first enzyme showing high (R)-enantioselectivity and high …
Number of citations: 51 pubs.rsc.org
P Rajasekar, S Pandey, JD Ferrara… - Inorganic …, 2019 - ACS Publications
The separation of enantiomers is of considerable importance in the preparation of the compounds of biological interests, catalysis, and drug development. Here, we report a novel …
Number of citations: 14 pubs.acs.org
O OH - Ratio - jlc.jst.go.jp
Mono-and gem-disubstituted epoxides were reduced to more substituted alcohols in good to high yields (73_100%) and in high regioselectivities (89—100: 11—0) by sodium …
Number of citations: 0 jlc.jst.go.jp
L Zhang, H Liu, G Yuan, YF Han - Chinese Journal of …, 2021 - Wiley Online Library
In recent years, chiral discrete supramolecular coordination complexes have attracted increasing interest as simple enzyme mimetics owing to their aesthetic architectures and potential …
Number of citations: 25 onlinelibrary.wiley.com
Y Kim, K Hyun, D Ahn, R Kim, MH Park… - ChemSusChem, 2019 - Wiley Online Library
A series of dimeric aluminum compounds [Al(OCMe 2 CH 2 N(R)CH 2 X)] 2 [X=pyridin‐2‐yl, R=H (Pyr H ); X= pyridin‐2‐yl, R=Me (Pyr Me ); X=furan‐2‐yl, R=H (Fur H ); X= furan‐2‐yl, R…
A Tyagi, J Khan, N Yadav, R Mahato… - The Journal of Organic …, 2022 - ACS Publications
A novel and effective Brønsted acid-catalyzed chemoselective synthesis of bis(indolyl)alkanes and 3-alkyl indoles is reported. The selectivity of two significant indole derivatives is …
Number of citations: 3 pubs.acs.org
S Zou, Z Zhang, C Chen, C Xi - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
The MeOTf/KI-catalyzed synthesis of 2-arylnaphthalene derivatives from aryl ethylene oxides in alcohol under ambient conditions is described. The present protocol has a higher atom …
Number of citations: 2 pubs.rsc.org

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